N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC14808044
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O4S |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C21H26N2O4S/c1-3-18-6-4-5-15-23(18)28(25,26)20-13-9-17(10-14-20)22-21(24)16-7-11-19(27-2)12-8-16/h7-14,18H,3-6,15H2,1-2H3,(H,22,24) |
| Standard InChI Key | GXIAHYCUYJJLTC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Introduction
Structural Features
The compound contains several notable functional groups:
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Sulfonamide Group: Known for enhancing biological activity and solubility.
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Piperidine Ring: Common in many pharmaceuticals, contributing to interactions with biological targets.
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Methoxybenzamide Moiety: May influence the compound's pharmacokinetic properties.
Synthesis and Chemical Reactivity
The synthesis of compounds with similar structures typically involves multi-step reactions, including sulfonation and amidation processes. These reactions can be tailored to modify the compound's properties, such as its solubility and reactivity.
Biological Activity
Compounds with sulfonamide and piperidine moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of these functional groups allows them to interact with enzymes and receptors involved in disease processes.
Potential Applications
Given its structural features, N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide could have applications in various fields, including:
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Pharmaceuticals: Potential therapeutic effects due to its ability to modulate biological targets.
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Research Tools: Useful in studying interactions with enzymes and receptors.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide | Chromene core, sulfonamide, and carboxamide groups | Antimicrobial, anti-inflammatory, anticancer |
| N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | Chlorophenyl group, chromene core | Anticancer activity reported |
| 5,7-dimethyl-N-(3-methylphenyl)carbamoyl]-1-benzofuran | Benzofuran instead of chromene | Antimicrobial properties |
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